methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate
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Overview
Description
Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate is a complex organic compound that features a naphthalene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including amination, acylation, and esterification to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]butanoate
- Ethyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate
Uniqueness
Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a pyridine ring, along with the specific functional groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18(24)7-6-14-10-17(13-22-12-14)23-19(25)20(21)9-8-15-4-2-3-5-16(15)11-20/h2-5,10,12-13H,6-9,11,21H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPLBBAMFQRJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CN=C1)NC(=O)C2(CCC3=CC=CC=C3C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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